molecular formula C7H12N2O2 B6234417 2-oxa-6-azaspiro[3.4]octane-6-carboxamide CAS No. 2408970-62-5

2-oxa-6-azaspiro[3.4]octane-6-carboxamide

Cat. No.: B6234417
CAS No.: 2408970-62-5
M. Wt: 156.2
InChI Key:
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Description

2-Oxa-6-azaspiro[3.4]octane-6-carboxamide is a heterocyclic compound with a unique spiro structure. It is characterized by the presence of both oxygen and nitrogen atoms within its ring system, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-oxa-6-azaspiro[3.4]octane-6-carboxamide typically involves the annulation of cyclopentane and four-membered rings. Conventional chemical transformations are employed, often starting from readily available materials. Minimal chromatographic purification is required to obtain the final product .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows similar routes as laboratory methods, scaled up to meet industrial demands. The process involves standard organic synthesis techniques, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Oxa-6-azaspiro[3.4]octane-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different physical and chemical properties .

Scientific Research Applications

2-Oxa-6-azaspiro[3.4]octane-6-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-oxa-6-azaspiro[3.4]octane-6-carboxamide involves its interaction with molecular targets such as enzymes and receptors. For instance, its role as an EGFR inhibitor involves binding to the receptor’s active site, thereby blocking its activity and inhibiting cell proliferation . This mechanism is crucial in the development of anti-cancer therapies.

Comparison with Similar Compounds

Comparison: Compared to its analogs, 2-oxa-6-azaspiro[3.4]octane-6-carboxamide exhibits unique properties due to the presence of the carboxamide group. This functional group enhances its solubility and reactivity, making it more versatile in various chemical reactions and applications .

Properties

CAS No.

2408970-62-5

Molecular Formula

C7H12N2O2

Molecular Weight

156.2

Purity

95

Origin of Product

United States

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